

Application Note: Utilizing Streptolysin O for Flow Cytometry Analysis of Intracellular Targets

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Streptolysin O*

Cat. No.: *B094021*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

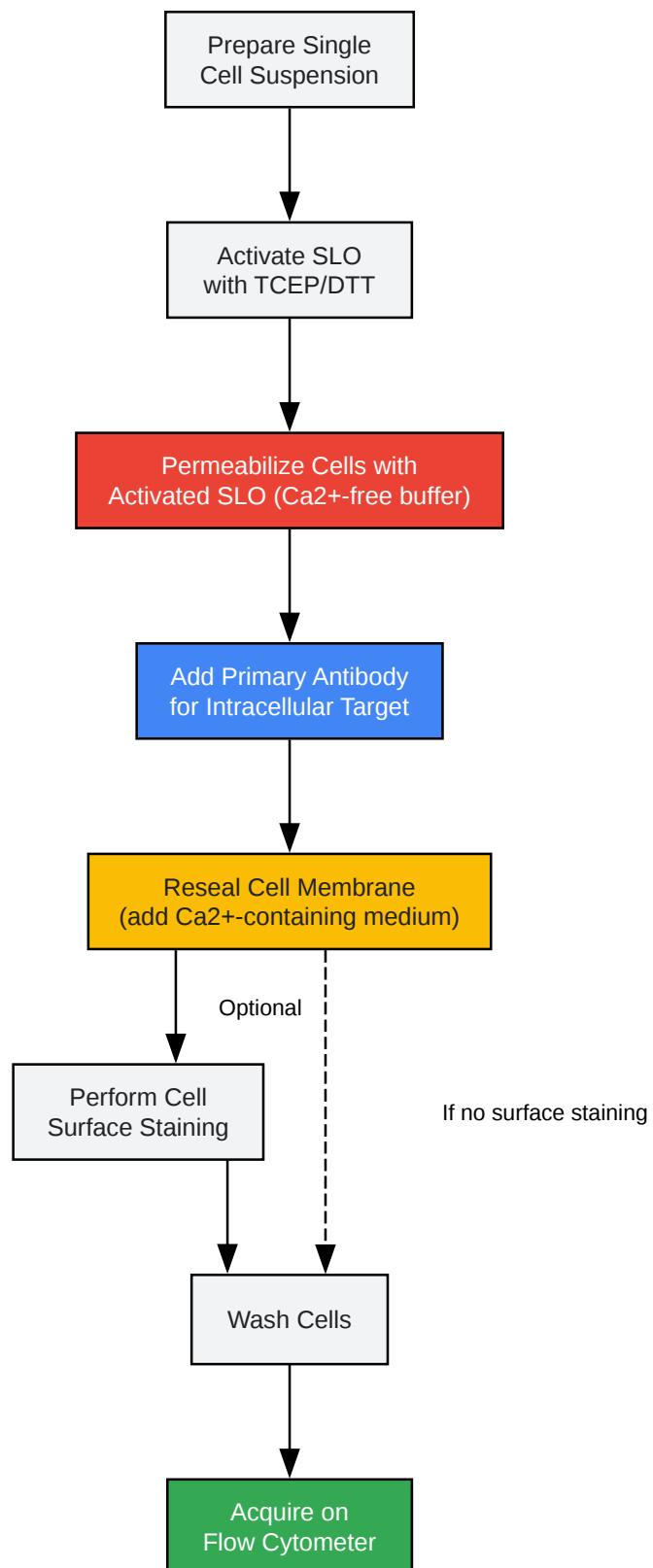
Streptolysin O (SLO), a pore-forming toxin produced by group A streptococci, has emerged as a valuable tool for the reversible permeabilization of living cells.^[1] This technique allows for the transient introduction of otherwise membrane-impermeable molecules, such as antibodies and fluorescent probes, into the cytoplasm.^{[2][3]} The pores created by SLO are large enough to accommodate molecules up to 150 kDa, providing access to a wide range of intracellular targets for analysis.^{[2][4]} A key advantage of SLO-mediated permeabilization is the ability of cells to reseal their membranes and remain viable, enabling the study of dynamic cellular processes in living cells.^{[3][5]} This application note provides a detailed protocol for the use of SLO to deliver antibodies for the flow cytometric analysis of intracellular targets, such as transcription factors.

Principle of Streptolysin O Permeabilization

SLO is a cholesterol-dependent cytolysin that binds to cholesterol in the plasma membrane of mammalian cells.^[1] Upon binding, SLO monomers oligomerize to form large pore complexes, with diameters reaching up to 35 nm.^[5] This process is conducted in a calcium-free environment to prevent premature membrane resealing.^[5] Following the introduction of the desired intracellular probe, the cell membrane can be resealed by the addition of a calcium-containing medium.^[5] The resealed cells can then be analyzed by flow cytometry to quantify the intracellular target of interest.

Experimental Workflow for SLO-Mediated Intracellular Staining

The following diagram outlines the key steps for performing intracellular staining for flow cytometry using **Streptolysin O**.

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Caption: A schematic of the experimental workflow for intracellular staining using **Streptolysin O**.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell types and antibodies.

Materials and Reagents:

- **Streptolysin O (SLO) powder**
- Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
- Calcium-free buffer (e.g., HBSS without Ca²⁺/Mg²⁺)
- Complete cell culture medium with serum
- Primary antibody against the intracellular target
- Fluorochrome-conjugated secondary antibody (if primary is unlabeled)
- Antibodies for cell surface markers
- Viability dye (e.g., Propidium Iodide, DAPI)[6][7]
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Single-cell suspension of the cells of interest

Protocol Steps:

- Preparation of Activated SLO:
 - Reconstitute SLO powder in sterile, molecular biology grade water to create a stock solution.[2]
 - Activate the SLO by incubating it with a reducing agent such as 10 mM TCEP or DTT for 30 minutes at 37°C.[8][9] The activated SLO should be used within a few hours.

- Cell Preparation:
 - Harvest cells and prepare a single-cell suspension at a concentration of 1×10^6 cells/mL in cold, calcium-free buffer.
- Optimization of SLO Concentration (Critical Step):
 - It is essential to determine the optimal SLO concentration for each cell type to achieve efficient permeabilization with minimal cell death.[2][5]
 - Prepare a serial dilution of activated SLO in calcium-free buffer. A starting range of 20-200 ng/mL is recommended for many cell lines.[5] For some cell types, concentrations up to 0.2 mg/ml have been reported.[4]
 - Incubate aliquots of your cells with different SLO concentrations for 10-15 minutes at 37°C.[5]
 - Assess permeabilization by adding a membrane-impermeant dye like propidium iodide (PI) and analyzing by flow cytometry. The optimal SLO concentration should result in 60-80% of cells becoming permeable to the dye.[5]
 - Simultaneously, assess cell viability after a recovery period to ensure the chosen concentration is not overly toxic. An optimal concentration should result in >50% of cells being stained by the fluorescent probes, with dead cells stained by propidium iodide at a minimum (<10%).[2]
- Permeabilization and Intracellular Staining:
 - Incubate the cell suspension with the predetermined optimal concentration of activated SLO in calcium-free buffer for 10-15 minutes at 37°C.[5]
 - During the last 5 minutes of permeabilization, add the primary antibody against the intracellular target. The antibody should be diluted in the calcium-free buffer.
 - The molecular weight of the antibody should be considered, as SLO pores effectively allow the passage of molecules up to 150 kDa.[9]

- Membrane Resealing and Cell Recovery:
 - To reseal the cell membranes, add an excess of ice-cold complete cell culture medium containing calcium and serum.[\[5\]](#)
 - Incubate the cells on ice for at least 30-60 minutes to allow for membrane repair.[\[5\]](#)
- Surface Marker Staining (Optional):
 - Following the resealing step, perform standard cell surface staining with fluorochrome-conjugated antibodies as per the manufacturer's protocol.
- Washing and Flow Cytometry Analysis:
 - Wash the cells twice with flow cytometry staining buffer.
 - Resuspend the cells in an appropriate volume of staining buffer for flow cytometry analysis.
 - It is recommended to include a viability dye in the final resuspension to exclude any dead cells from the analysis.

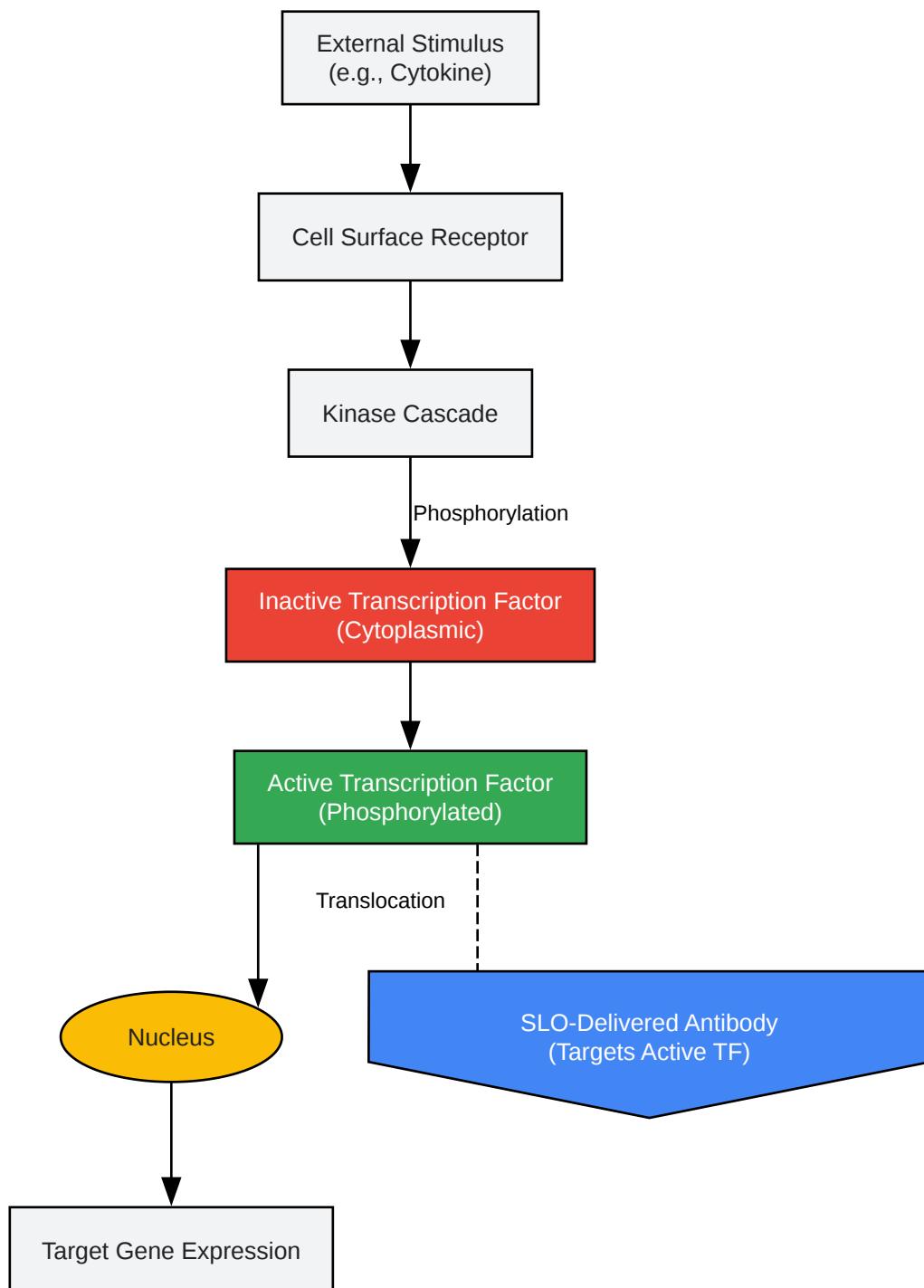
Data Presentation: Optimization of SLO Concentration

The following table provides a summary of typical SLO concentrations and conditions reported in the literature for various cell types.

Cell Type	SLO Concentration	Incubation Time	Permeabilization Efficiency	Reference
THP-1 cells	20 ng/mL	10 min at 37°C	~80%	[5]
THP-1 cells	100 ng/mL	10 min at 37°C	~95%	[5]
HeLa cells	0.2 mg/mL	5 min on ice, then 37°C	~90%	[4]
Various cell lines	200 - 0 U/mL (gradient)	10 min at 37°C	>50% for optimal concentration	[2]

Analysis of Transcription Factors using SLO-mediated Permeabilization

A key application of this technique is the analysis of intracellular signaling proteins, including transcription factors, which are critical in many biological processes and drug development.[10] [11][12][13]

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Caption: A generalized signaling pathway illustrating transcription factor activation and nuclear translocation.

Troubleshooting

Issue	Potential Cause	Suggested Solution
Low Permeabilization Efficiency	Insufficient SLO concentration.	Increase SLO concentration in a stepwise manner and re-optimize.
Inactive SLO.	Ensure SLO is properly activated with a fresh reducing agent.	
High Cell Death	SLO concentration is too high.	Decrease SLO concentration. Optimize incubation time.
Inadequate cell recovery.	Ensure resealing is performed in complete medium on ice. Extend recovery time.	
High Background Staining	Incomplete washing.	Increase the number of wash steps after antibody incubation.
Non-specific antibody binding.	Include a blocking step and use an appropriate isotype control.	
Poor Signal for Intracellular Target	Antibody cannot access the epitope.	Ensure the antibody is validated for flow cytometry and recognizes the target in its native conformation.
Low expression of the target protein.	Use a positive control cell line or stimulation condition known to upregulate the target.	

Conclusion

Streptolysin O-mediated permeabilization is a powerful and versatile method for delivering antibodies and other probes into living cells for the analysis of intracellular targets by flow cytometry. Careful optimization of the SLO concentration and adherence to the protocol are critical for achieving high-quality, reproducible data while maintaining cell viability. This

technique opens up avenues for detailed investigation of intracellular signaling pathways and can be a valuable tool in both basic research and drug development.

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- To cite this document: BenchChem. [Application Note: Utilizing Streptolysin O for Flow Cytometry Analysis of Intracellular Targets]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b094021#streptolysin-o-protocol-for-flow-cytometry-analysis-of-intracellular-targets>

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